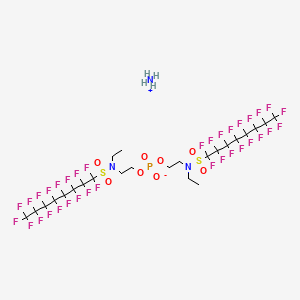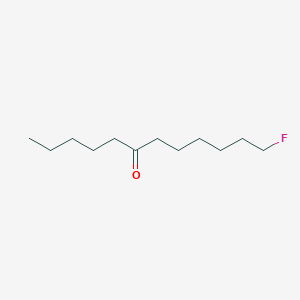
6-Dodecanone, 12-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecanone, 12-fluoro- is an organic compound with the molecular formula C12H23FO It is a fluorinated ketone, where the fluorine atom is positioned on the 12th carbon of the dodecanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecanone, 12-fluoro- typically involves the fluorination of 6-Dodecanone. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of 6-Dodecanone, 12-fluoro- may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Dodecanone, 12-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 12-fluorododecanoic acid.
Reduction: Formation of 12-fluoro-6-dodecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Dodecanone, 12-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine.
Wirkmechanismus
The mechanism of action of 6-Dodecanone, 12-fluoro- involves its interaction with molecular targets through its ketone and fluorine functionalities. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, while the ketone group can participate in nucleophilic addition or substitution reactions. These interactions can modulate biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
6-Dodecanone: The non-fluorinated analog of 6-Dodecanone, 12-fluoro-.
12-Fluorododecanoic acid: The oxidized form of 6-Dodecanone, 12-fluoro-.
6-Dodecanol: The reduced form of 6-Dodecanone.
Uniqueness: 6-Dodecanone, 12-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
3833-07-6 |
|---|---|
Molekularformel |
C12H23FO |
Molekulargewicht |
202.31 g/mol |
IUPAC-Name |
12-fluorododecan-6-one |
InChI |
InChI=1S/C12H23FO/c1-2-3-6-9-12(14)10-7-4-5-8-11-13/h2-11H2,1H3 |
InChI-Schlüssel |
VIIIFBSDFZIZBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


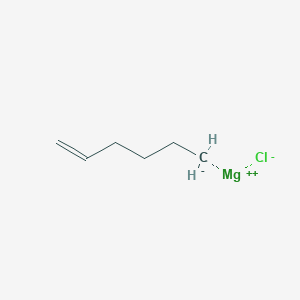
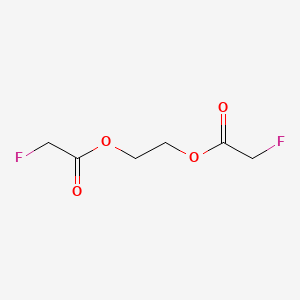
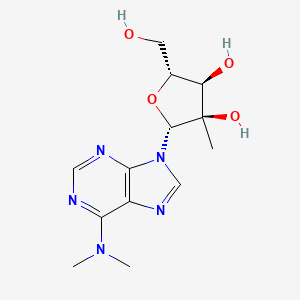
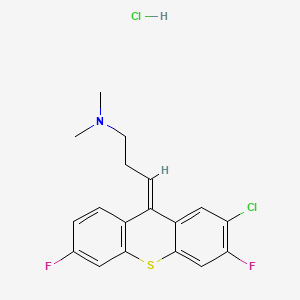
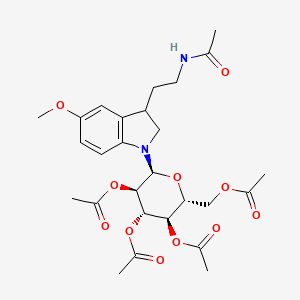
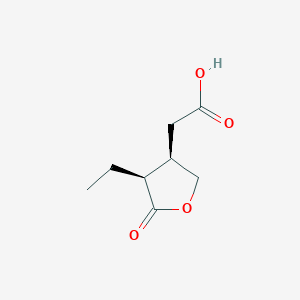
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
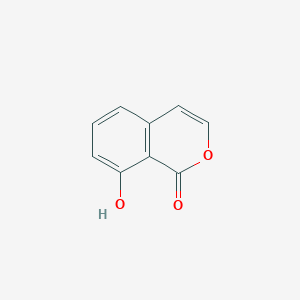
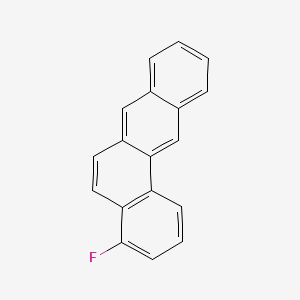
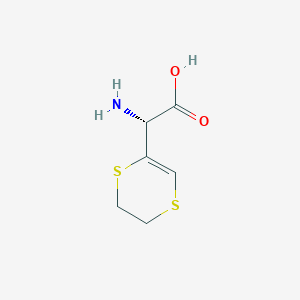
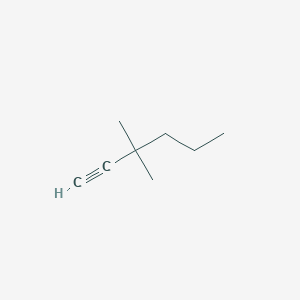
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
